molecular formula C11H16BrNO2 B14152998 1-(3-Bromo-4,5-diethoxyphenyl)methanamine CAS No. 937597-23-4

1-(3-Bromo-4,5-diethoxyphenyl)methanamine

Katalognummer: B14152998
CAS-Nummer: 937597-23-4
Molekulargewicht: 274.15 g/mol
InChI-Schlüssel: XCDLHBFYXQXZPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-4,5-diethoxyphenyl)methanamine is an organic compound with the molecular formula C11H16BrNO2 It is a derivative of phenylmethanamine, where the phenyl ring is substituted with bromine and ethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4,5-diethoxyphenyl)methanamine typically involves the bromination of 4,5-diethoxyphenylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The general steps include:

    Bromination: 4,5-diethoxyphenylmethanamine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Purification: The reaction mixture is purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromo-4,5-diethoxyphenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or ketones, and reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-4,5-diethoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-4,5-diethoxyphenyl)methanamine involves its interaction with specific molecular targets. The bromine and ethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-(3-Bromo-4,5-dimethoxyphenyl)methanamine: Similar structure but with methoxy groups instead of ethoxy.

    1-(3-Bromo-4,5-diethoxyphenyl)-N-(4-methoxybenzyl)methanamine: A derivative with an additional methoxybenzyl group.

Uniqueness: 1-(3-Bromo-4,5-diethoxyphenyl)methanamine is unique due to the presence of both bromine and ethoxy groups, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

937597-23-4

Molekularformel

C11H16BrNO2

Molekulargewicht

274.15 g/mol

IUPAC-Name

(3-bromo-4,5-diethoxyphenyl)methanamine

InChI

InChI=1S/C11H16BrNO2/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-6H,3-4,7,13H2,1-2H3

InChI-Schlüssel

XCDLHBFYXQXZPY-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC(=C1)CN)Br)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.